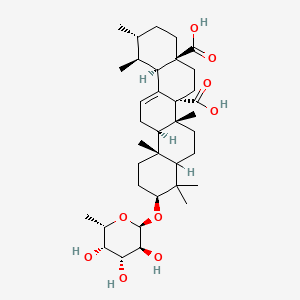
Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- is a complex organic compound with the molecular formula C36H56O9 and a molecular weight of 632.8244 . This compound is characterized by its unique structure, which includes a triterpenoid backbone and a glycosidic linkage to a deoxy sugar moiety.
Preparation Methods
The synthesis of Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- involves multiple steps, starting from readily available triterpenoid precursors. The synthetic route typically includes:
Oxidation: of the triterpenoid precursor to introduce carboxylic acid groups at positions 27 and 28.
Glycosylation: to attach the 6-deoxy-alpha-L-galactopyranosyl moiety at the 3-position.
Purification: steps to isolate the desired product from reaction mixtures.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or aldehydes.
Substitution: The glycosidic linkage can be targeted for substitution reactions to introduce different sugar moieties or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying glycosylation reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Mechanism of Action
The mechanism of action of Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Enzyme inhibition: Inhibiting key enzymes involved in inflammatory or cancer-related pathways.
Gene expression modulation: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- can be compared with other similar compounds, such as:
Ursolic acid: A triterpenoid with similar anti-inflammatory and anticancer properties but lacking the glycosidic linkage.
Oleanolic acid: Another triterpenoid with comparable biological activities but different structural features.
Betulinic acid: Known for its anticancer properties, it differs in the position and type of functional groups.
The uniqueness of Urs-12-ene-27,28-dioic acid, 3-((6-deoxy-alpha-L-galactopyranosyl)oxy)-, (3beta)- lies in its specific glycosidic linkage and the presence of two carboxylic acid groups, which may contribute to its distinct biological activities .
Properties
CAS No. |
79982-61-9 |
|---|---|
Molecular Formula |
C36H56O9 |
Molecular Weight |
632.8 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,10S,12aR,14bR)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20+,22?,23-,24+,25-,26-,27-,28+,29+,33+,34-,35+,36-/m1/s1 |
InChI Key |
PUOQHFWXBKTHST-PYIBBUTPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)C)C)[C@H]2[C@H]1C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


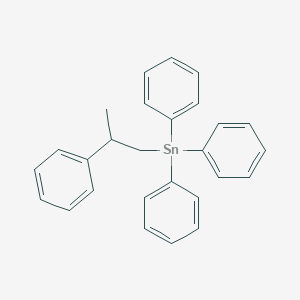
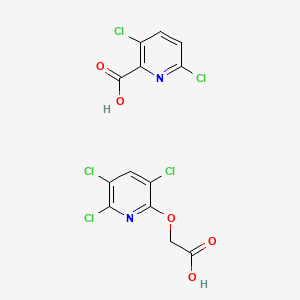


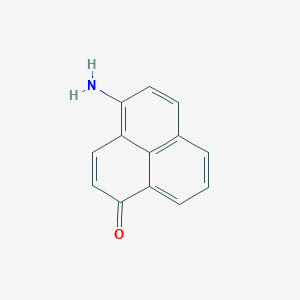
![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
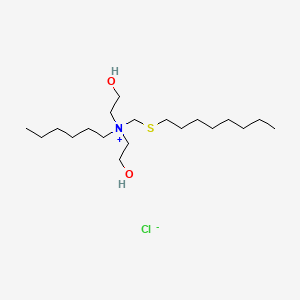
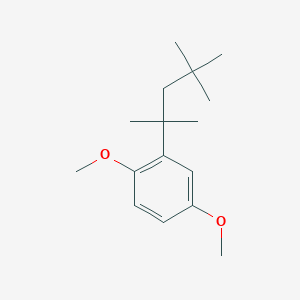
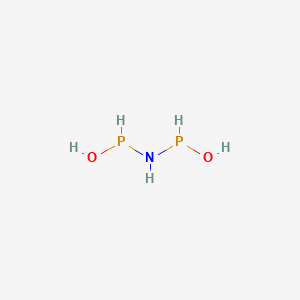
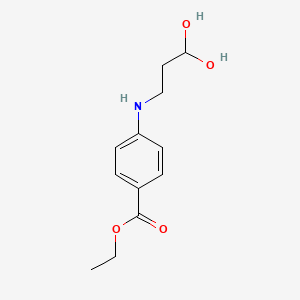
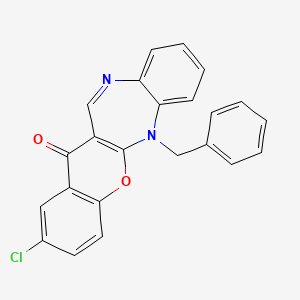
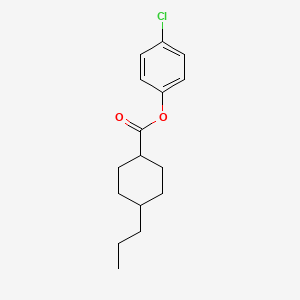
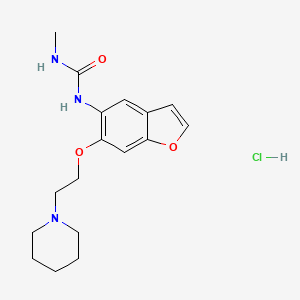
![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)
